molecular formula C18H22N4OS B2864579 2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097884-67-6

2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

货号: B2864579
CAS 编号: 2097884-67-6
分子量: 342.46
InChI 键: CHQJXDVDITZEHA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a synthetic acetamide derivative featuring a benzylsulfanyl group and a pyrrolidine-pyrimidine hybrid moiety. This compound belongs to a broader class of sulfur-containing acetamides, which are recognized for their utility as intermediates in medicinal chemistry and drug discovery.

属性

IUPAC Name

2-benzylsulfanyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-17(14-24-13-15-6-2-1-3-7-15)21-12-16-8-4-11-22(16)18-19-9-5-10-20-18/h1-3,5-7,9-10,16H,4,8,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQJXDVDITZEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Structural Features and Bonding

The compound’s key structural elements are compared to three analogs from published studies (Table 1):

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Modifications Key Bond Lengths (Å) Dihedral Angles (°)
2-(Benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide (Target) - Benzylsulfanyl group
- Pyrrolidinylmethyl-pyrimidine linkage
Csp²–S: ~1.76 (estimated)
Csp³–S: ~1.80 (estimated)
Pyrimidine-pyrrolidine: Variable (flexible)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide - 4,6-Dimethylpyrimidine sulfanyl
- Phenylacetamide
Csp²–S: 1.759(3)
Csp³–S: 1.795(3)
Benzene-pyrimidine: 91.9(3)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - 4,6-Dimethylpyrimidine sulfanyl
- 4-Methylpyridin-2-yl acetamide
Not explicitly reported Pyridine-pyrimidine: ~80–90 (inferred)
N-{6-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide - Methylsulfanyl-pyrimidine
- Benzothiazole-acetamide fusion
C–S (benzothiazole): ~1.74 Benzothiazole-pyrimidine: Coplanar

Key Observations:

  • Sulfur Bonding: The Csp²–S bond lengths in analogs (e.g., 1.759 Å in ) are shorter than Csp³–S bonds (e.g., 1.795 Å in ), consistent with p-π conjugation stabilizing the former. The target compound’s benzylsulfanyl group likely exhibits similar trends.
  • Stereoelectronic Effects: The perpendicular orientation of aromatic rings in (91.9°) contrasts with the fused coplanar system in , suggesting divergent electronic environments that influence solubility and target engagement.
  • Flexibility vs. Rigidity: The pyrrolidine moiety in the target compound introduces conformational flexibility, whereas analogs with rigid pyridine or benzothiazole systems () may favor pre-organized binding to flat enzymatic pockets.

常见问题

Q. What synthetic strategies are recommended for preparing 2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide with high purity?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and amide coupling is commonly employed. Key steps include: (i) Functionalization of the pyrrolidine ring with a pyrimidin-2-yl group via Pd-catalyzed cross-coupling. (ii) Introduction of the benzylsulfanyl moiety using thiol-alkylation under basic conditions. (iii) Final amide bond formation via carbodiimide-mediated coupling. Reaction parameters (e.g., temperature, solvent polarity, pH) must be tightly controlled to minimize side products .
  • Characterization : Confirm structural integrity using 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) .

Q. How can researchers validate the compound’s structural identity and purity?

  • Analytical Workflow :
  • NMR Spectroscopy : Assign peaks for the benzylsulfanyl group (δ ~3.8–4.2 ppm for SCH2_2), pyrimidine protons (δ ~8.5–9.0 ppm), and pyrrolidine backbone (δ ~1.8–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 395.44 (C19_{19}H20_{20}F3_3N3_3OS) .
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. What experimental approaches elucidate the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Binding Studies :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
    • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding poses, followed by molecular dynamics simulations to assess stability .

Q. How can researchers resolve contradictions in solubility or stability data across studies?

  • Solubility Optimization :
  • Test co-solvents (e.g., DMSO:PBS mixtures) or surfactants (e.g., Tween-80) for aqueous solubility enhancement.
  • Use dynamic light scattering (DLS) to detect aggregation in solution .
    • Stability Profiling :
  • Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Q. What strategies differentiate the compound’s bioactivity from structural analogs?

  • Comparative SAR Analysis :
  • Synthesize analogs (e.g., replacing benzylsulfanyl with methylsulfanyl or modifying the pyrimidine substituents) and compare IC50_{50} values in enzyme inhibition assays .
  • Use X-ray crystallography to resolve binding site interactions and rationalize potency differences .
    • Off-Target Screening : Perform kinase profiling or GPCR panels to assess selectivity .

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .
  • Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial resistance .
    • In Vivo PK : Administer intravenously/orally to rodents, collect plasma samples, and calculate AUC, t1/2t_{1/2}, and bioavailability .

Data Analysis and Mechanistic Questions

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition assays?

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to calculate IC50_{50}, Hill slope, and R2R^2 .
  • Outlier Detection : Apply Grubbs’ test or robust regression to exclude aberrant data points .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

  • Genetic Knockdown : Use siRNA/shRNA to silence the putative target and assess rescue of phenotypic effects .
  • Biochemical Assays : Measure downstream biomarkers (e.g., phosphorylated proteins, secondary messengers) via Western blot or ELISA .

Comparative and Optimization Studies

Q. What reaction conditions optimize yield in large-scale synthesis?

  • Parameter Screening :
  • Temperature : Test 0–80°C to balance reaction rate vs. side-product formation.
  • Catalyst Loading : Vary Pd(PPh3_3)4_4 (0.5–5 mol%) in cross-coupling steps .
    • Workflow : Use design of experiments (DoE) to identify critical factors and interactions .

Q. How does the compound’s stability in biological matrices (e.g., plasma) impact experimental design?

  • Matrix Stability Testing : Incubate with plasma/serum at 37°C and quantify degradation over 24 hours via LC-MS. Adjust dosing regimens or use stabilizing agents (e.g., EDTA) if instability is observed .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。